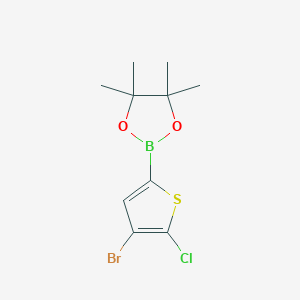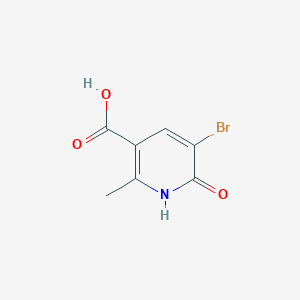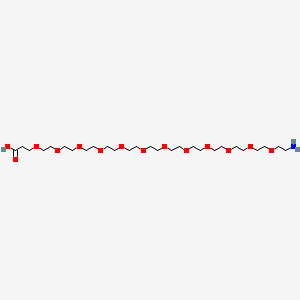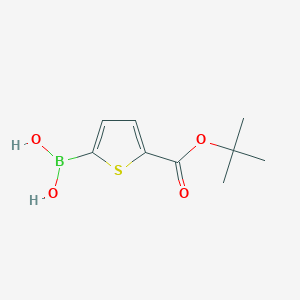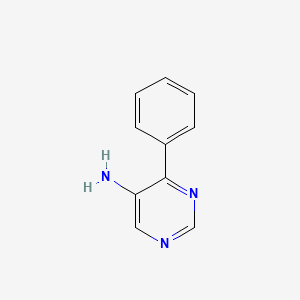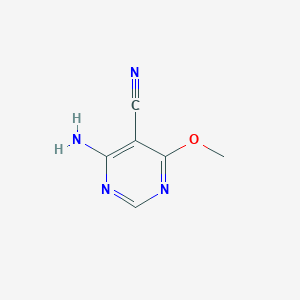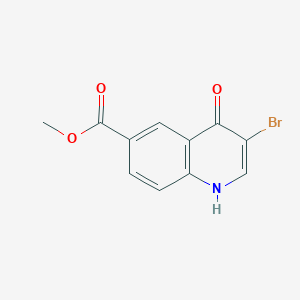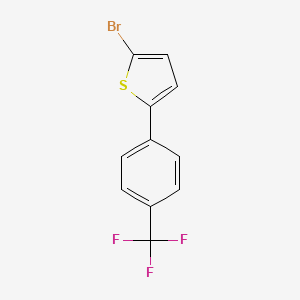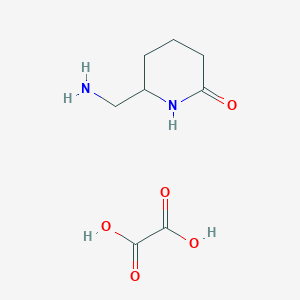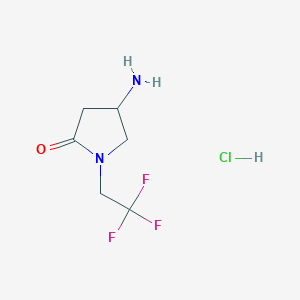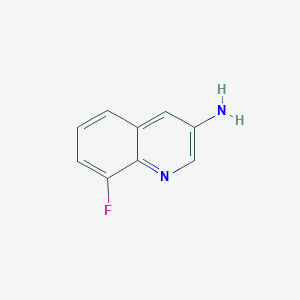
8-Fluoroquinoléine-3-amine
Vue d'ensemble
Description
8-Fluoroquinolin-3-amine is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Fluoroquinolin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Fluoroquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
8-Fluoroquinoléine-3-amine: est un précurseur clé dans la synthèse des fluoroquinolones, une classe d'agents antibactériens. Ces composés sont connus pour leur activité puissante contre un large éventail de pathogènes bactériens. L'introduction d'un atome de fluor en position 8 de la quinoléine-3-amine améliore considérablement les propriétés antibactériennes de ces molécules. Ils agissent en inhibant la gyrase de l'ADN bactérien, une enzyme essentielle à la réplication et à la transcription de l'ADN, ce qui entraîne la mort de la cellule bactérienne .
Recherche sur la résistance aux antimicrobiens
La montée de la résistance aux antimicrobiens est un problème de santé mondiale. Les dérivés de la This compound sont utilisés dans la recherche pour comprendre les mécanismes de résistance et pour développer de nouvelles stratégies pour la surmonter. En étudiant l'interaction entre les fluoroquinolones et les gyrases de l'ADN mutées, les chercheurs peuvent concevoir des molécules capables de contourner les mécanismes de résistance .
Formation de complexes métalliques
La recherche a montré que les fluoroquinolones peuvent former des complexes avec des métaux. Cette propriété est utilisée dans diverses applications scientifiques, notamment le développement de nouveaux matériaux et la catalyse. Les complexes métalliques des dérivés de la This compound peuvent présenter des propriétés optiques, électriques ou magnétiques uniques, qui sont précieuses en science des matériaux .
Synthèse chimique
En synthèse organique, la This compound sert de bloc de construction polyvalent. Elle peut subir diverses réactions chimiques, telles que l'annelation et la substitution, pour donner une large gamme de molécules complexes. Ces transformations synthétiques sont fondamentales dans la création de nouveaux composés ayant des applications potentielles dans les produits pharmaceutiques, les produits agrochimiques et les colorants .
Études pharmacologiques
Les analogues structuraux de la This compound présentent un intérêt significatif dans la recherche pharmacologique. Ils sont étudiés pour leurs effets thérapeutiques potentiels au-delà de leur activité antibactérienne. Cela inclut leur rôle en tant qu'agents anti-inflammatoires, antiviraux et anticancéreux. Le fragment fluoroquinoléine est une caractéristique commune dans de nombreux composés pharmacologiquement actifs .
Recherche biochimique
This compound: et ses dérivés sont également utilisés comme sondes en recherche biochimique. Ils peuvent être marqués avec des groupes fluorescents ou d'autres marqueurs pour étudier le comportement des molécules biologiques en temps réel. Cette application est particulièrement utile dans l'étude de la cinétique enzymatique, des interactions récepteur-ligand et des processus cellulaires .
Mécanisme D'action
Target of Action
The primary targets of 8-Fluoroquinolin-3-amine are bacterial enzymes, specifically DNA-gyrase . DNA-gyrase plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial agents .
Mode of Action
8-Fluoroquinolin-3-amine interacts with its targets by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the process of bacterial DNA replication, thereby preventing the bacteria from reproducing .
Biochemical Pathways
The action of 8-Fluoroquinolin-3-amine primarily affects the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, 8-Fluoroquinolin-3-amine disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption has downstream effects on bacterial growth and proliferation, effectively limiting the spread of the bacterial infection .
Result of Action
The molecular effect of 8-Fluoroquinolin-3-amine’s action is the inhibition of bacterial DNA-gyrase, which results in the disruption of bacterial DNA replication . On a cellular level, this leads to the cessation of bacterial growth and proliferation .
Analyse Biochimique
Biochemical Properties
It is known that quinoline compounds, which include 8-Fluoroquinolin-3-amine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline compound and the biomolecules it interacts with .
Cellular Effects
Quinoline compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
8-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZAQZWSGSBUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936324-21-9 | |
| Record name | 8-fluoroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




